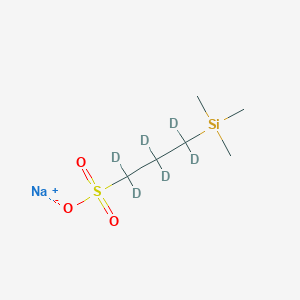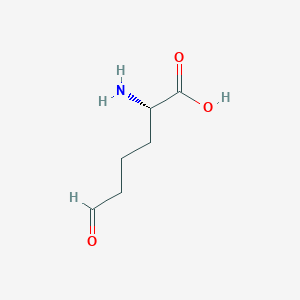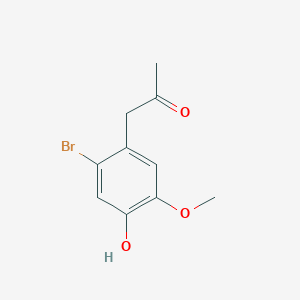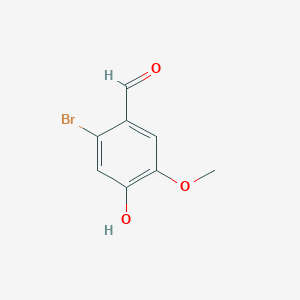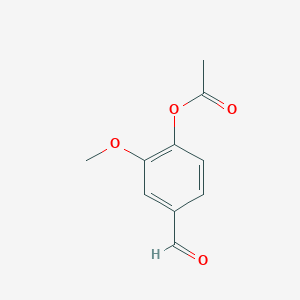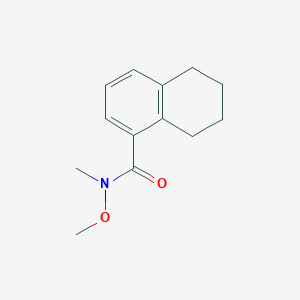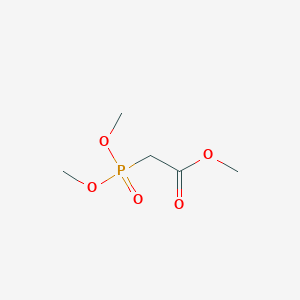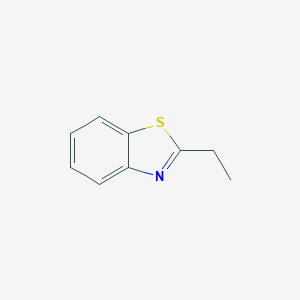
5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide
Overview
Description
5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide is a chemical compound with the molecular formula C11H15O6P. It is known for its unique structure, which includes a dioxaphosphorinane ring. This compound is often used in various chemical reactions and has applications in different scientific fields .
Mechanism of Action
Target of Action
The primary target of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide is Palladium (Pd) . It acts as a phosphite ligand for Pd catalysis .
Mode of Action
The compound interacts with its target, Palladium, by forming a complex that is used in catalysis
Biochemical Pathways
The compound is involved in the Palladium (I) catalyzed addition of P (O)-H bonds . This reaction is highly regioselective and is a modified Pudovik addition reaction . It also participates in radical reactions mediated by manganese (III) acetate .
Pharmacokinetics
It is known that the compound is a liquid at room temperature and should be stored at 2-8°c . These properties may impact its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific reactions it catalyzes. For instance, it can act as a mechanistic marker of stereoselective hydroxyl radical adduct formation in biological systems .
Action Environment
Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability. For instance, the compound is stable at a storage temperature of 2-8°C . .
Preparation Methods
The synthesis of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide typically involves the reaction of 2,2-dimethoxy-1,3-propanediol with dichlorophenylphosphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide can be compared with other similar compounds such as:
5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane: This compound has a similar structure but with methyl groups instead of methoxy groups.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: This compound includes a chlorine atom, which alters its reactivity and applications
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it suitable for particular applications in research and industry.
Properties
IUPAC Name |
5,5-dimethoxy-2-phenoxy-1,3,2λ5-dioxaphosphinane 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O6P/c1-13-11(14-2)8-15-18(12,16-9-11)17-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOHPDFSXRTKJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(COP(=O)(OC1)OC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural conformation of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide?
A1: The scientific research describes the six-membered dioxaphosphorinane ring in this compound as existing in a distorted chair conformation, with the phenoxy group occupying an axial position []. The phenyl ring and both methoxy groups are oriented in a trans-gauche configuration with respect to the 1,3,2-dioxaphosphorinane ring. Notably, the phosphate group demonstrates a significant deviation from the ideal tetrahedral geometry [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


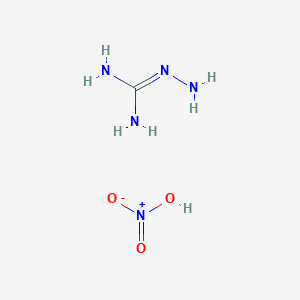
![(4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B42363.png)
